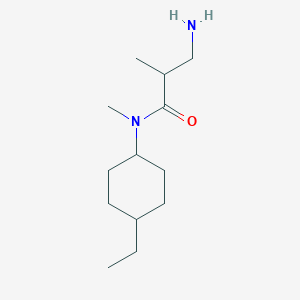![molecular formula C12H14N2O5S B7589501 6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7589501.png)
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. The compound is also known as "MDTCPA" and belongs to the class of pyridine carboxylic acids.
作用機序
MDTCPA exerts its inhibitory effect on PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond results in irreversible inhibition of PTP activity. The selectivity of MDTCPA towards PTPs is due to the presence of the dioxothiolane moiety, which is essential for binding to the catalytic cysteine residue.
Biochemical and Physiological Effects:
MDTCPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MDTCPA inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MDTCPA has also been shown to enhance insulin signaling and glucose uptake in adipocytes, making it a potential therapeutic agent for diabetes. Additionally, MDTCPA has been shown to modulate immune responses by inhibiting the activation of T cells and macrophages.
実験室実験の利点と制限
MDTCPA has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, making it a valuable tool in studying the role of PTPs in disease pathogenesis. MDTCPA is also stable and can be easily synthesized in the laboratory. However, there are some limitations to using MDTCPA in lab experiments. The irreversible inhibition of PTP activity can make it difficult to study the role of PTPs in physiological processes that require dynamic regulation of protein phosphorylation. Additionally, the covalent binding of MDTCPA to PTPs can result in off-target effects, making it important to carefully design experiments to ensure specificity.
将来の方向性
There are several future directions for research involving MDTCPA. One area of interest is the development of MDTCPA analogs with improved selectivity and potency towards specific PTP isoforms. Another area of research is the use of MDTCPA in combination with other drugs to enhance their therapeutic efficacy. Additionally, the role of PTPs in various disease states is still not fully understood, and further research is needed to elucidate the mechanisms underlying their dysregulation.
合成法
MDTCPA can be synthesized through a multi-step process involving the reaction of pyridine-2-carboxylic acid with thionyl chloride, followed by reaction with 3-methyl-1,1-dioxothiolan-3-ylamine. The final product is obtained by reacting the intermediate product with carbonyldiimidazole. The synthesis method of MDTCPA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
科学的研究の応用
MDTCPA has been widely used in biochemical research as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in regulating cell signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. MDTCPA has been shown to selectively inhibit PTP activity, making it a valuable tool in studying the role of PTPs in disease pathogenesis.
特性
IUPAC Name |
6-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-12(5-6-20(18,19)7-12)14-10(15)8-3-2-4-9(13-8)11(16)17/h2-4H,5-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIRCVZJEOEZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7589428.png)




![2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
![2-[Methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]butanoic acid](/img/structure/B7589462.png)

![2-[(4-Ethylbenzoyl)-methylamino]butanoic acid](/img/structure/B7589475.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine](/img/structure/B7589496.png)
![2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide](/img/structure/B7589509.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7589511.png)

